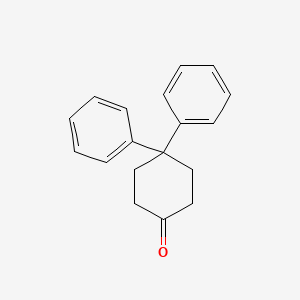

![molecular formula C8H8N2 B1585894 6-Methylimidazo[1,2-a]pyridine CAS No. 874-38-4](/img/structure/B1585894.png)

6-Methylimidazo[1,2-a]pyridine

Overview

Description

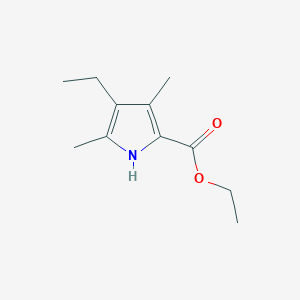

6-Methylimidazo[1,2-a]pyridine (6-MIP) is a heterocyclic aromatic compound that is widely used in scientific research. It is a member of the imidazopyridine family, and is often used as a model compound for the study of carcinogenic aromatic amines. It has been used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Antiviral Applications

6-Methylimidazo[1,2-a]pyridine derivatives have been studied for their potential antiviral properties. The structure of these compounds allows for the inhibition of viral replication by interfering with the viral genetic material or the proteins necessary for the virus to reproduce .

Antiulcer Medications

This compound has been utilized in the development of antiulcer medications. Its ability to modulate gastric acid secretion makes it a valuable candidate for treating conditions like peptic ulcers .

Antibacterial Agents

Research has indicated that 6-Methylimidazo[1,2-a]pyridine can serve as a scaffold for creating new antibacterial agents. Its mechanism often involves disrupting bacterial cell wall synthesis or protein synthesis .

Anticancer Therapeutics

The unique structure of 6-Methylimidazo[1,2-a]pyridine has been exploited in the design of anticancer drugs. These compounds can target and inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .

Antifungal Treatments

As with antibacterial applications, 6-Methylimidazo[1,2-a]pyridine derivatives have shown promise as antifungal agents. They work by targeting the cell membrane or essential enzymes within fungal cells .

Antituberculosis Agents

Recent developments have highlighted the efficacy of imidazo[1,2-a]pyridine analogues against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). These compounds are being critically reviewed for their structure-activity relationship and mode-of-action in TB drug discovery .

Cyclin-Dependent Kinase Inhibitors

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial for the regulation of the cell cycle, and their inhibition can halt the growth of cancer cells .

GABA A Receptor Modulators

These compounds have also been identified as modulators of the GABA A receptor, which is a significant target for sedative and anxiolytic drugs. Modulating this receptor can have therapeutic effects on anxiety and sleep disorders .

Mechanism of Action

Target of Action

6-Methylimidazo[1,2-a]pyridine primarily targets DNA within cells. This compound is known to intercalate into the DNA structure, disrupting the normal function of the genetic material. By inserting itself between the base pairs of DNA, 6-Methylimidazo[1,2-a]pyridine can cause mutations and interfere with DNA replication and transcription processes .

Mode of Action

The interaction of 6-Methylimidazo[1,2-a]pyridine with DNA involves the formation of covalent bonds with nucleophilic sites on the DNA bases. This covalent bonding leads to the formation of DNA adducts, which are bulky lesions that distort the DNA helix. These distortions can block the progression of DNA polymerases during replication and transcription, leading to errors in genetic information processing .

Biochemical Pathways

6-Methylimidazo[1,2-a]pyridine affects several biochemical pathways, particularly those involved in DNA repair and cell cycle regulation. The presence of DNA adducts triggers the activation of the nucleotide excision repair (NER) pathway, which attempts to remove the adducts and restore normal DNA structure. If the damage is extensive, it can lead to the activation of apoptosis pathways, resulting in programmed cell death .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 6-Methylimidazo[1,2-a]pyridine influence its bioavailability and overall effectiveness. This compound is absorbed through the gastrointestinal tract and distributed throughout the body, with a preference for tissues with high DNA content. It undergoes metabolic activation in the liver, where it is converted into reactive intermediates that can form DNA adducts. The excretion of 6-Methylimidazo[1,2-a]pyridine and its metabolites occurs primarily through the urine .

Result of Action

The molecular and cellular effects of 6-Methylimidazo[1,2-a]pyridine’s action include the induction of mutations, chromosomal aberrations, and cell death. The formation of DNA adducts can lead to point mutations, insertions, deletions, and other genetic alterations. These mutations can disrupt normal cellular functions and contribute to the development of cancer. Additionally, the activation of apoptosis pathways in response to extensive DNA damage can result in the elimination of damaged cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 6-Methylimidazo[1,2-a]pyridine. For instance, acidic conditions can enhance the reactivity of 6-Methylimidazo[1,2-a]pyridine with DNA, increasing the formation of DNA adducts. Similarly, higher temperatures can accelerate the metabolic activation of the compound, leading to increased DNA damage. The presence of antioxidants and other protective agents can mitigate the harmful effects of 6-Methylimidazo[1,2-a]pyridine by neutralizing reactive intermediates .

: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents

properties

IUPAC Name |

6-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVFDPQDGZSLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377403 | |

| Record name | 6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylimidazo[1,2-a]pyridine | |

CAS RN |

874-38-4 | |

| Record name | 6-Methylimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

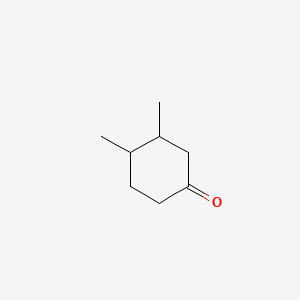

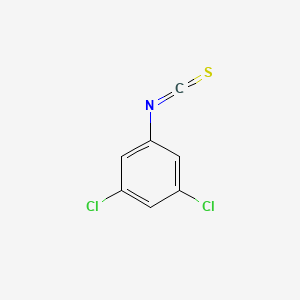

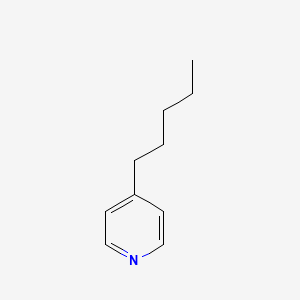

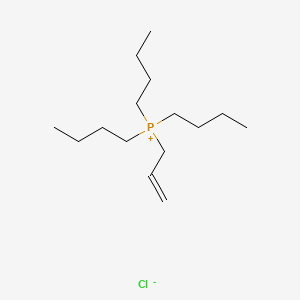

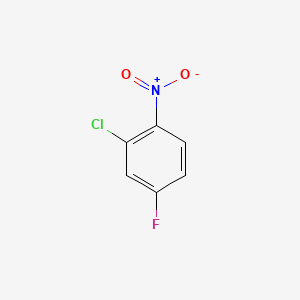

Retrosynthesis Analysis

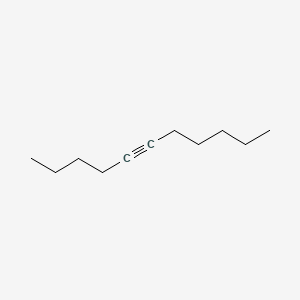

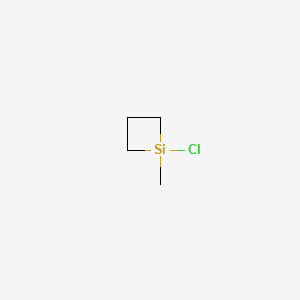

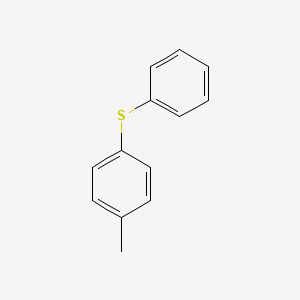

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

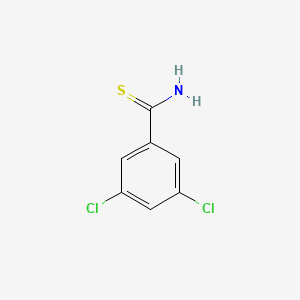

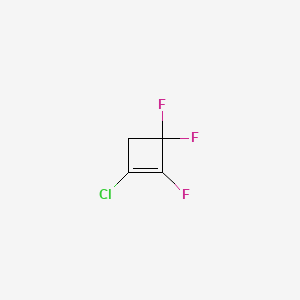

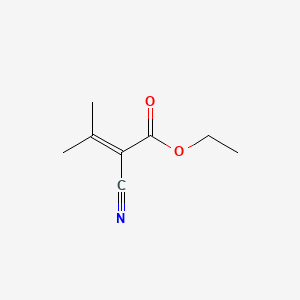

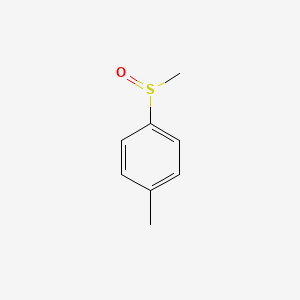

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.